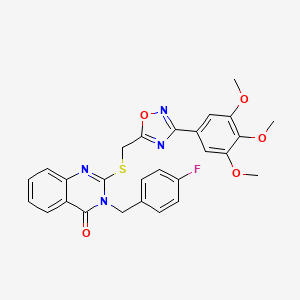
2-Bromo-4-chloro-1-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-1-ethynylbenzene is a chemical compound with the CAS Number: 1350535-10-2 . It has a molecular weight of 215.48 . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of such compounds often involves multistep processes. For instance, a similar compound, m-bromoaniline, requires three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The nitration must be the first step, and the conversion of the nitro group to an amine must occur last .Physical And Chemical Properties Analysis
2-Bromo-4-chloro-1-ethynylbenzene is a powder with a molecular weight of 215.48 . It is stored at a temperature of 4°C . Detailed physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Applications De Recherche Scientifique
Synthesis Applications
Synthesis of Ethynylated Biaryls and Asymmetric Diethynylated Benzene
- Researchers Hassaneen et al. (2015) demonstrated the synthesis of ethynylated biaryl derivatives using 1-bromo-4-ethynylbenzene. This process involved sequential Sonogashira and Suzuki couplings in water. The synthesis of asymmetric diethynylated benzene derivatives was also achieved through further sequential Sonogashira coupling, highlighting the chemical's versatility in creating complex organic structures (Hassaneen et al., 2015).
Halogenation of Polyalkylbenzenes
- Bovonsombat and Mcnelis (1993) utilized 1-bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) for ring halogenations of polyalkylbenzenes. This process led to the creation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene, demonstrating the compound's role in introducing halogen atoms into complex organic structures (Bovonsombat & Mcnelis, 1993).
Catalysis and Reaction Enhancement
Oxybromination Catalysed by Molybdenum Complexes
- Conte et al. (2005) explored the molybdenum(VI)-catalyzed oxybromination of ethynylbenzene, using hydrogen peroxide as an oxidant. This process, performed in both organic solvent and ionic liquids, showcased the compound's role in facilitating efficient chemical reactions, such as producing a,a-dibromoacetophenone (Conte et al., 2005).
Cyclization Catalyzed by Ruthenium
- Odedra et al. (2007) reported the catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives using TpRuPPh3(CH3CN)2PF6, forming 1-substituted-1H-indene and 1-indanone products. This highlights the compound's potential in catalytic cyclization, a crucial process in organic synthesis (Odedra et al., 2007).
Structural and Electronic Properties
Interchangeability of Halogen and Ethynyl Substituents
- Robinson et al. (1998) examined the solid-state structures of bromo- and fluoro-substituted ethynylbenzenes. They found that halogen and ethynyl substituents on benzene rings can be interchanged without significant changes in their average solid-state structures. This research provides insights into the flexibility and stability of molecular structures involving 2-Bromo-4-chloro-1-ethynylbenzene (Robinson et al., 1998).
Synthesis and Properties of Photoluminescent Compounds
- Chun (2012) synthesized 4-phenylethynyl-4′-dimethylaminochalcone using 4-bromo-4′-dimethylaminochalcone and ethynylbenzene. The study of its photoluminescent properties in different polar solutions showed the compound's sensitivity to luminescence polarity, indicating potential applications in photonic and electronic devices (Luo Chun, 2012).
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-4-chloro-1-ethynylbenzene is the benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
2-Bromo-4-chloro-1-ethynylbenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of 2-Bromo-4-chloro-1-ethynylbenzene with its target affects the electrophilic aromatic substitution pathway . The resulting changes include the formation of a sigma-bond to the benzene ring by the electrophile and the removal of a proton from the intermediate . These changes maintain the aromaticity of the benzene ring .
Result of Action
The molecular and cellular effects of 2-Bromo-4-chloro-1-ethynylbenzene’s action involve the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the intermediate .
Safety and Hazards
The safety data sheet for a related compound, bromobenzene, indicates that it is classified as a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
2-bromo-4-chloro-1-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYGHEOMBPEQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1-ethynylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2683146.png)
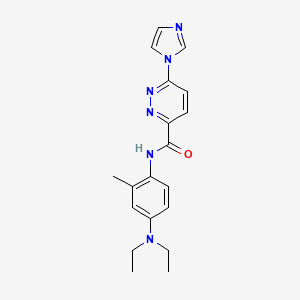
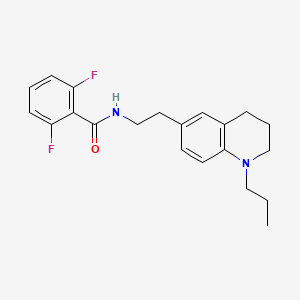
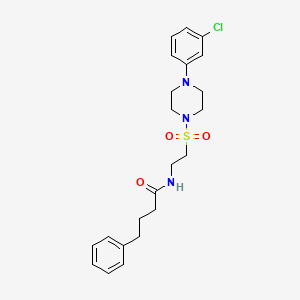
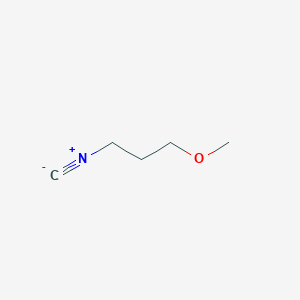
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2683154.png)
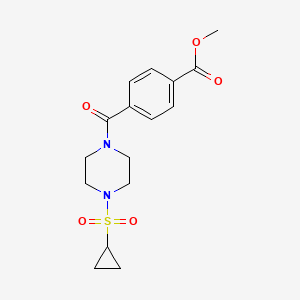

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)


![6-Ethyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683163.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2683164.png)
